molecular formula C10H14N5O8P B158055 5'-Guanylic acid CAS No. 128952-18-1

5'-Guanylic acid

Cat. No.: B158055
CAS No.: 128952-18-1
M. Wt: 363.22 g/mol
InChI Key: RQFCJASXJCIDSX-UUOKFMHZSA-N
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Description

Guanosine-5’-Monophosphate, also known as 5’-guanylic acid or guanylic acid, is a nucleotide that serves as a monomer in RNA. It is an ester of phosphoric acid with the nucleoside guanosine. The compound consists of a phosphate group, the pentose sugar ribose, and the nucleobase guanine . Guanosine-5’-Monophosphate is commercially produced by microbial fermentation and is known for its role in various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The de novo synthesis of Guanosine-5’-Monophosphate starts with D-ribose 5’-phosphate, a product of the pentose phosphate pathway. The synthesis proceeds by the gradual formation of the purine ring on carbon-1 of ribose, with carbon dioxide, glutamine, glycine, aspartate, and one-carbon derivatives of tetrahydrofolate donating various elements towards the building of the ring .

Industrial Production Methods: Industrial production of Guanosine-5’-Monophosphate is based on fermentation. A bacterium converts sugars into AICA ribonucleotide, which is then chemically converted to Guanosine-5’-Monophosphate . Tapioca starch is a possible sugar source for this process .

Chemical Reactions Analysis

Mechanism of Action

Guanosine-5’-Monophosphate exerts its effects by participating in various biochemical pathways. It serves as a precursor to guanosine-5’-triphosphate, which is essential for DNA replication, transcription, and translation . The compound also plays a role in signal transduction pathways by forming cyclic guanosine monophosphate, which mediates hormonal signaling .

Molecular Targets and Pathways:

  • Guanylate kinase
  • GMP reductase 1
  • cGMP-specific 3’,5’-cyclic phosphodiesterase
  • DNA polymerase

Comparison with Similar Compounds

Guanosine-5’-Monophosphate is unique compared to other nucleotides due to its specific role in RNA synthesis and signal transduction. Similar compounds include:

  • Adenosine-5’-Monophosphate
  • Cytidine-5’-Monophosphate
  • Uridine-5’-Monophosphate

These compounds also serve as monomers in RNA but differ in their nucleobase and specific biological functions .

Properties

IUPAC Name

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N5O8P/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQFCJASXJCIDSX-UUOKFMHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N5O8P
Record name GUANYLIC ACID
Source EU Food Improvement Agents
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Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Source PubChem
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Related CAS

25191-14-4
Record name Poly(G)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25191-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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DSSTOX Substance ID

DTXSID9044295
Record name 5'-Guanylic acid
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Molecular Weight

363.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Odourless, colourless or white crystals or white crystalline powder, Solid
Record name GUANYLIC ACID
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name Guanosine monophosphate
Source Human Metabolome Database (HMDB)
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Solubility

Slightly soluble in water, practically insoluble in ethanol, 369 mg/mL
Record name GUANYLIC ACID
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name Guanosine monophosphate
Source Human Metabolome Database (HMDB)
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CAS No.

85-32-5, 29593-02-0
Record name Guanosine monophosphate
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Record name 5'-Guanylic acid
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Record name Guanylic acid
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Record name Guanosine-5'-Monophosphate
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Record name 5'-Guanylic acid
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Record name 5'-Guanylic acid
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Record name 5'-guanylic acid
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Record name 5'-GUANYLIC ACID
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Record name Guanosine monophosphate
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URL http://www.hmdb.ca/metabolites/HMDB0001397
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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